molecular formula C16H17NO6 B8508061 (4-Methoxy-3-nitro-phenyl)-(3,4-dimethoxy-phenyl)-methanol

(4-Methoxy-3-nitro-phenyl)-(3,4-dimethoxy-phenyl)-methanol

Cat. No.: B8508061
M. Wt: 319.31 g/mol
InChI Key: PAPDDAQERZQYLZ-UHFFFAOYSA-N
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Description

(4-Methoxy-3-nitro-phenyl)-(3,4-dimethoxy-phenyl)-methanol is a useful research compound. Its molecular formula is C16H17NO6 and its molecular weight is 319.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H17NO6

Molecular Weight

319.31 g/mol

IUPAC Name

(3,4-dimethoxyphenyl)-(4-methoxy-3-nitrophenyl)methanol

InChI

InChI=1S/C16H17NO6/c1-21-13-6-4-10(8-12(13)17(19)20)16(18)11-5-7-14(22-2)15(9-11)23-3/h4-9,16,18H,1-3H3

InChI Key

PAPDDAQERZQYLZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(C2=CC(=C(C=C2)OC)OC)O)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Grignard reagent was prepared in an oven-dried three necked flask outfitted with a reflux condenser, dropping funnel, and magnetic stirrer. Approximately 3 mL of a solution of 3,4-bromoveratrole (3.5 g, 15.9 mmol) in THF (10 mL) was added to a mixture of magnesium turnings (0.4 g, 15.9 mmol) in THF (5 mL) with a small piece of iodine. As soon as the solution became colorless (heating sometimes necessary), the remaining 3,4-bromoveratrole solution was added dropwise to the solution under mild reflux. The resulting mixture was refluxed for 3 h then cooled to room temperature for 30 min. The (3,4-dimethoxyphenyl)magnesium bromide was then added slowly to a stirred solution of 4-methoxy-3-nitro-benzaldehyde (2.4 g, 13.3 mmol) in THF (10 mL) at 0° C. After complete addition, the solution was allowed to stir at room temperature for 1 h. The mixture was cooled to 0° C. and quenched with saturated NH4Cl solution (40 mL). The aqueous layer was extracted with EtOAc (3×20 mL). The combined organic layers were washed with water (2×30 mL), brine (30 mL) and dried (MgSO4). Solvent was removed and residue was purified by flash chromatography (silica gel, CH2Cl2:EtOAc 9:1) to give (4-methoxy-3-nitro-phenyl)-(3,4-dimethoxy-phenyl)-methanol as an oil (2.6 g, 63%): 1H NMR (CDCl3) δ 7.89 (d, J=2 Hz, 1H), 7.54-7.49 (dd, J=2, 8 Hz, 1H), 7.05 (d, J=8 Hz, 1H), 6.88-6.81 (m, 3H), 5.78 (d, J=3 Hz, 1H), 3.94 (s, 3H), 3.87 (s, 3H), 3.85 (s, 3H), 2.38 (d, J=3 Hz, 1H).
[Compound]
Name
solution
Quantity
3 mL
Type
reactant
Reaction Step One
[Compound]
Name
3,4-bromoveratrole
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
3,4-bromoveratrole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
(3,4-dimethoxyphenyl)magnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.4 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

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